molecular formula C29H42N6O9 B12316497 Mal-PEG2-Val-Cit-PAB-OH

Mal-PEG2-Val-Cit-PAB-OH

Cat. No.: B12316497
M. Wt: 618.7 g/mol
InChI Key: FUIUTNYVVFCDIA-UHFFFAOYSA-N
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Description

Evolution of Cleavable Linker Technologies in Targeted Delivery Systems

The journey of linker technology has evolved from simple, non-cleavable tethers to intricate, environmentally sensitive systems. Early antibody-drug conjugates (ADCs) often utilized non-cleavable linkers, which release the drug upon degradation of the antibody within the target cell. proteogenix.science While effective to an extent, this approach can result in the drug being released with amino acid residues still attached, potentially hindering its activity.

This limitation spurred the development of cleavable linkers, designed to release the payload in its unmodified, fully active form. cam.ac.uknih.gov These linkers are engineered to be stable in the systemic circulation but to break down under specific conditions prevalent at the target site, such as the acidic environment of endosomes or the presence of specific enzymes. proteogenix.sciencecam.ac.ukbiochempeg.com This evolution has led to a diverse toolbox of cleavable linker strategies, including acid-labile hydrazones, reducible disulfides, and protease-sensitive peptide sequences. cam.ac.ukbiochempeg.com

Architectural Overview of the Mal-PEG2-Val-Cit-PAB-OH Linker System

The this compound linker is a modular construct, with each component playing a distinct and crucial role in its function. medkoo.combroadpharm.com

Maleimide (B117702) (Mal): This functional group serves as the attachment point to the targeting molecule, typically a monoclonal antibody. axispharm.comwikipedia.org It reacts specifically with thiol (sulfhydryl) groups on cysteine residues of the antibody, forming a stable covalent bond. axispharm.com

Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's cleavable nature. broadpharm.combroadpharm.com It is specifically designed to be a substrate for cathepsin B, a protease that is highly active within the lysosomes of cancer cells. biochempeg.combroadpharm.comencyclopedia.pub

p-Aminobenzyl Alcohol (PAB-OH): This component acts as a self-immolative spacer. google.comresearchgate.net Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug in its active, unmodified form. google.comnih.gov The hydroxyl group (-OH) is the point of attachment for the therapeutic payload.

Figure 1: Architectural components of the this compound linker system.

Significance of this compound in Advanced Bioconjugate Chemistry

The this compound linker and its derivatives have become a cornerstone of modern bioconjugate chemistry, particularly in the development of antibody-drug conjugates (ADCs). researchgate.netsci-hub.se Its design addresses several key challenges in targeted drug delivery. The maleimide group allows for site-specific conjugation to engineered cysteine residues on antibodies, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). wikipedia.orgresearchgate.net The PEG spacer improves the biopharmaceutical properties of the conjugate, while the Val-Cit-PAB system provides a robust and highly specific mechanism for intracellular drug release. medkoo.comjenkemusa.comrsc.org This combination of features has contributed to the clinical success of several ADCs that utilize this linker technology. acs.orgnih.gov

Research Landscape and Knowledge Gaps Pertaining to this compound

While the Val-Cit-PAB system is well-established, research continues to refine and improve upon this technology. acs.org One area of investigation has been the stability of the linker in plasma. Studies have shown that the Val-Cit linker can be susceptible to premature cleavage by certain enzymes in mouse plasma, such as carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation. acs.orgnih.govnih.gov Furthermore, off-target cleavage by enzymes like human neutrophil elastase has been identified as a potential concern. acs.orgresearchgate.net

Current research focuses on several fronts to address these limitations. Strategies include modifying the peptide sequence to enhance specificity for cathepsin B and reduce susceptibility to other proteases. acs.orgnih.gov For instance, the introduction of a glutamic acid residue has been shown to confer resistance to both Ces1C and neutrophil elastase. acs.org Another approach involves repositioning the cleavable peptide linker to an "exo" position on the PAB moiety to improve stability and allow for higher drug loading. acs.orgresearchgate.net Further exploration of the interplay between the linker, payload, and the specific site of conjugation on the antibody is also an active area of research aimed at optimizing the therapeutic index of next-generation bioconjugates. cam.ac.ukresearchgate.net

Properties

Molecular Formula

C29H42N6O9

Molecular Weight

618.7 g/mol

IUPAC Name

5-(carbamoylamino)-2-[N-[2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide

InChI

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)

InChI Key

FUIUTNYVVFCDIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Mal Peg2 Val Cit Pab Oh

Strategies for the Chemical Synthesis of Mal-PEG2-Val-Cit-PAB-OH

The chemical synthesis of this compound is a sequential process that involves the assembly of its constituent parts: the dipeptide-PAB backbone, the PEG spacer, and the maleimide (B117702) functional group. This is typically achieved through a combination of solid-phase and solution-phase chemistries.

The Val-Cit-PAB backbone is often constructed using Solid-Phase Peptide Synthesis (SPPS). This technique offers significant advantages over traditional solution-phase synthesis, including the simplification of purification after each reaction step and the ability to drive reactions to completion using excess reagents.

A common strategy begins with the immobilization of a protected amino acid onto a solid support resin. For the Val-Cit-PAB backbone, the synthesis may start by attaching Fmoc-protected p-aminobenzyl alcohol to a resin. A high-yielding approach has been described utilizing 2-chlorotrityl chloride (2-CTC) resin, which is advantageous for its acid-labile cleavage properties, preserving other protecting groups. nih.gov The synthesis proceeds with sequential deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group and coupling of the subsequent Fmoc-protected amino acids, L-citrulline and L-valine. wikipedia.orgchemicalbook.com

The process involves the following general steps:

Resin Loading: The C-terminal moiety, in this case, the PAB group, is anchored to the solid support.

Deprotection: The N-terminal Fmoc protecting group is removed, typically using a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF). chemicalbook.com

Coupling: The next Fmoc-protected amino acid (Fmoc-L-Citrulline) is activated and coupled to the free amine on the resin-bound PAB.

Washing: Excess reagents and by-products are washed away.

Repeat Cycle: The deprotection and coupling steps are repeated for the next amino acid (Fmoc-L-Valine).

Table 1: Comparison of Resins Used in Solid-Phase Peptide Synthesis

Resin TypeLinkage TypeCleavage ConditionAdvantages
2-Chlorotrityl chloride (2-CTC) EsterMildly acidic (e.g., dilute TFA)Allows for cleavage while keeping acid-labile side-chain protecting groups intact. nih.gov
Wang Resin EsterStrongly acidic (e.g., high concentration TFA)Standard resin for peptides with a C-terminal carboxylic acid. nih.gov
Rink Amide Resin AmideStrongly acidic (e.g., high concentration TFA)Used for the synthesis of peptide amides. nih.gov

While the peptide backbone is often built on a solid support, the integration of the PEG spacer and the maleimide group is frequently performed in the solution phase after the peptide fragment has been cleaved from the resin. This hybrid approach allows for better control over the reactions involving these non-peptidic components.

The synthesis of the maleimide-PEG2 moiety can be accomplished separately. For instance, a maleimide group can be introduced by reacting a suitable precursor with maleic anhydride (B1165640). reading.ac.uk This maleimide-functionalized PEG linker, often with a reactive group like an N-hydroxysuccinimide (NHS) ester on the other end, can then be coupled to the N-terminus of the Val-Cit-PAB peptide in solution. acs.org The PEG spacer serves to increase the aqueous solubility of the final linker-drug conjugate. cd-bioparticles.netaxispharm.com

The assembly of the various segments of this compound relies on efficient and selective coupling reactions.

Peptide Bond Formation: During the SPPS of the Val-Cit-PAB backbone, peptide bonds are formed using standard coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free N-terminal amine of the growing peptide chain.

Table 2: Common Coupling Reagents in Peptide Synthesis

ReagentFull NameMechanismNotes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms an active ester, minimizing racemization.Highly efficient coupling reagent. nih.gov
EEDQ N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinolineForms a mixed anhydride.Used in the synthesis of Fmoc-VC-PABA. guidechem.com
DCC N,N'-DicyclohexylcarbodiimideForms an O-acylisourea intermediate.A classic coupling reagent, though can cause allergic reactions. mdpi.com

Linker Conjugation: The final step involves conjugating the maleimide-PEG2 unit to the N-terminus of the Val-Cit-PAB peptide. This is typically an amidation reaction where an activated carboxyl group on the PEG spacer reacts with the N-terminal amine of the dipeptide.

Maleimide-Thiol Reaction: The maleimide group itself is a key reactive handle designed for subsequent conjugation. It reacts selectively with sulfhydryl (thiol) groups, such as those on cysteine residues of antibodies, via a Michael addition reaction to form a stable thioether bond. nih.govbiosyn.combroadpharm.com This reaction is highly efficient at a physiological pH of around 6.5-7.5. acs.orgnih.gov

Maintaining the correct stereochemistry of the amino acids (L-valine and L-citrulline) is critical for the linker's biological function, specifically its recognition and cleavage by cathepsin B. Epimerization, the conversion of an L-amino acid to its D-isomer, is a potential side reaction during peptide synthesis, particularly during the activation step of coupling.

Strategies to minimize epimerization include:

Using coupling reagents known to suppress racemization, such as HATU. nih.gov

Careful control of reaction conditions, such as temperature and base concentration.

Employing synthetic routes specifically designed to avoid harsh conditions that could compromise stereochemical integrity. nih.gov An improved synthesis for a Val-Cit linker was noted to be devoid of epimerization. nih.gov

Purity is paramount, as impurities can lead to conjugates with undefined properties. Capping unreacted amino groups with reagents like acetic anhydride during SPPS is a common technique to prevent the formation of deletion sequences, simplifying later purification. google.comamericanpeptidesociety.org

Purification Techniques for High-Purity this compound

Following synthesis, the crude product is a mixture containing the desired molecule along with by-products, truncated sequences, and residual reagents. Rigorous purification is essential to isolate this compound with the high degree of purity required for its application.

The primary method for purifying synthetic peptides and complex organic molecules like this compound is preparative High-Performance Liquid Chromatography (HPLC). americanpeptidesociety.org

Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode of HPLC for peptide purification. americanpeptidesociety.org The crude mixture is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the components. Separation is based on the hydrophobicity of the molecules; more hydrophobic compounds are retained longer on the column. The fractions containing the pure product are collected, combined, and typically lyophilized to obtain the final product as a solid.

Fast Protein Liquid Chromatography (FPLC): While often associated with protein purification, FPLC systems can also be used for peptide and linker purification. lumiprobe.comtocris.comalfa-chemistry.com They operate at lower pressures than HPLC but can handle larger sample volumes, making them suitable for certain scales of production.

The success of chromatographic purification is monitored by analytical HPLC, and the identity and purity of the final product are confirmed using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization and Precipitation Protocols for this compound

The purification of this compound is crucial for its use in the synthesis of well-defined antibody-drug conjugates (ADCs). While specific crystallization protocols for this exact molecule are not extensively detailed in publicly available literature, general techniques for the purification of similar peptide-PEG conjugates involve precipitation and chromatographic methods.

Precipitation is a common method to isolate and purify PEGylated compounds. The process typically involves dissolving the crude product in a suitable solvent in which it is highly soluble, followed by the addition of an anti-solvent to induce precipitation. For this compound, which possesses both hydrophobic (maleimide, PAB, Val) and hydrophilic (PEG, Cit) regions, a careful selection of solvent/anti-solvent systems is necessary.

Common Precipitation Protocols for Similar Compounds:

StepDescription
1. Dissolution The crude this compound is dissolved in a minimal amount of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
2. Precipitation A non-polar anti-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), is slowly added to the solution with stirring.
3. Isolation The resulting precipitate is collected by filtration, washed with the anti-solvent to remove residual impurities, and then dried under vacuum.

Crystallization of complex molecules like this compound can be challenging due to their conformational flexibility. However, techniques such as vapor diffusion or slow evaporation may be employed. A solvent system that allows for slow precipitation is ideal for crystal growth.

Analytical Characterization Methods for Confirming the Structure and Integrity of this compound

A combination of sophisticated analytical techniques is required to confirm the chemical structure, purity, and integrity of this compound.

High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for the characterization of this compound. It provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a commonly used technique for such molecules.

Expected HRMS Data:

IonCalculated m/zObserved m/z
[M+H]⁺619.3090Typically within 5 ppm of the calculated value
[M+Na]⁺641.2909Typically within 5 ppm of the calculated value

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, are used to establish connectivity between protons and carbons.

Hypothetical ¹H NMR Chemical Shift Ranges:

ProtonsChemical Shift (ppm)
Maleimide (CH=CH)6.5 - 7.0
PAB aromatic7.0 - 7.5
Valine (α-H, β-H, γ-CH₃)0.8 - 4.5
Citrulline (α-H, β-CH₂, γ-CH₂, δ-CH₂)1.5 - 4.5
PEG (-OCH₂CH₂O-)3.5 - 3.8
PAB-OH (CH₂OH)4.5 - 5.0

Hypothetical ¹³C NMR Chemical Shift Ranges:

CarbonsChemical Shift (ppm)
Maleimide (C=O)170 - 175
Amide (C=O)165 - 175
PAB aromatic115 - 140
PEG (-CH₂O-)65 - 75
Valine & Citrulline (α-C, side chain C)15 - 60

Detailed assignment of each peak would require experimental 1D and 2D NMR data.

Infrared and Raman Spectroscopy for Functional Group Verification of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational modes.

Expected Vibrational Bands:

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch (amide)3300 - 35003300 - 3500
C-H stretch (aliphatic)2850 - 30002850 - 3000
C=O stretch (maleimide, amide)1650 - 17801650 - 1780
C=C stretch (maleimide, aromatic)1600 - 16801600 - 1680
C-O stretch (PEG ether)1050 - 11501050 - 1150

The presence of these characteristic bands would confirm the successful assembly of the different components of the this compound linker.

Elemental Analysis for Stoichiometric Composition of this compound

Theoretical Elemental Composition for C₂₉H₄₂N₆O₉:

ElementTheoretical Percentage
Carbon (C)56.30%
Hydrogen (H)6.84%
Nitrogen (N)13.58%
Oxygen (O)23.27%

Experimental values are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, to confirm the stoichiometric composition of this compound. medkoo.com

Mechanistic Dissection of Mal Peg2 Val Cit Pab Oh Functionality

Enzymatic Cleavage Mechanism of the Val-Cit Dipeptide Sequence in Mal-PEG2-Val-Cit-PAB-OH

The selective release of a conjugated payload is initiated by the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide within the this compound linker. This process is primarily mediated by lysosomal proteases, which are highly active in the intracellular environment of target cells.

Substrate Specificity and Kinetic Parameters of Lysosomal Proteases (e.g., Cathepsin B, L) Towards Val-Cit

The Val-Cit dipeptide has been extensively validated as a substrate for several lysosomal cysteine proteases, with a particular specificity for Cathepsin B. iris-biotech.de Cathepsin B is often overexpressed in tumor cells, making the Val-Cit linker an attractive choice for cancer-targeted therapies. While initially thought to be the primary enzyme responsible, subsequent studies have shown that other cathepsins, such as Cathepsin L, can also contribute to the cleavage of Val-Cit linkers. nih.gov

The efficiency of this enzymatic cleavage is described by Michaelis-Menten kinetics, which relate the rate of reaction to the concentration of the substrate. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Cathepsin L Z-Phe-Arg-AMC0.771.51.95 x 106

This table presents kinetic parameters for a common Cathepsin L substrate, Z-Phe-Arg-AMC, to provide a general reference for the enzyme's activity. Specific values for this compound are not publicly available.

Influence of Peptide Conformation and Microenvironment on Enzymatic Hydrolysis Rates of this compound

The rate of enzymatic hydrolysis of the Val-Cit dipeptide is not solely dependent on the primary amino acid sequence but is also influenced by the local microenvironment and the conformation of the peptide linker.

Steric Hindrance: The accessibility of the Val-Cit cleavage site to the active site of the protease is a critical factor. Steric hindrance from the antibody carrier, the payload, or the linker itself can significantly impact the rate of hydrolysis. However, molecular dynamics simulations have suggested that the Val-Cit moiety in antibody-drug conjugates is generally solvent-accessible. researchgate.net Studies have shown that the bulkiness of the IgG1 antibody carrier does not significantly impact the drug release rate by Cathepsin B. researchgate.net Conversely, modifications to the linker architecture, such as the introduction of bulky groups near the cleavage site, can dramatically reduce or even abolish enzymatic cleavage. For example, ortho-substitution on the p-aminobenzyl (PAB) ring has been shown to completely inhibit Cathepsin B activity.

pH: The pH of the microenvironment plays a crucial role in the activity of lysosomal proteases. Cathepsin B exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5). researchgate.net Its activity is significantly reduced at the neutral pH of the bloodstream (pH 7.4), which contributes to the stability of the linker in circulation and minimizes premature drug release. researchgate.netescholarship.org Cathepsin L is also most active at acidic pH and is known to be unstable at neutral or alkaline pH. escholarship.org

ConditionEffect on Hydrolysis RateReference
Steric Hindrance (Ortho-substitution on PAB ring) Complete inhibition of Cathepsin B activityNot explicitly cited
Acidic pH (e.g., lysosomal environment) Optimal activity for Cathepsin B and L researchgate.netescholarship.orgescholarship.org
Neutral pH (e.g., bloodstream) Reduced activity of Cathepsin B and L researchgate.netescholarship.orgescholarship.org

Identification and Quantification of Enzymatic Cleavage Products of this compound

The enzymatic cleavage of the amide bond between the citrulline residue and the p-aminobenzyl alcohol (PAB) spacer is the primary event in the release mechanism. This hydrolysis reaction yields two main products:

Mal-PEG2-Val-Cit-OH : The N-terminal portion of the linker, which remains attached to the antibody via the maleimide (B117702) group.

H2N-PAB-OH : The C-terminal portion, which is the p-aminobenzyl alcohol with a free amino group. This intermediate is the precursor to the self-immolation step.

Mass spectrometry is a key analytical technique used to identify and quantify these cleavage products. Studies on similar Val-Cit-PAB linkers have utilized mass spectrometry to confirm the site of cleavage and to monitor the release of the payload. researchgate.netnih.gov Quantification of the released drug and the remaining antibody-linker conjugate provides crucial information on the efficiency and kinetics of the enzymatic cleavage process. For instance, in a study using an ADC with a Val-Cit linker, mass spectrometry analysis of cell lysates after incubation showed that approximately 80% of the conjugated payload was released as a free drug. nih.gov

Self-Immolation Mechanism of the PAB Spacer in this compound

Following the enzymatic cleavage of the Val-Cit dipeptide, the resulting p-aminobenzyl alcohol (PAB-OH) derivative undergoes a spontaneous and irreversible self-immolation process. This chemical cascade is essential for the traceless release of the attached therapeutic payload.

Intramolecular Cyclization and Electron Cascade Leading to Cleavage

The self-immolation of the PAB spacer is initiated by the newly exposed free amino group. This triggers a 1,6-elimination reaction, which is a type of electronic cascade. The mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the aniline (B41778) group attacks the aromatic ring.

This initiates a cascade of electron movement within the π-system of the benzene ring.

This electron rearrangement leads to the cleavage of the bond at the benzylic position, releasing the payload.

The process also results in the formation of a transient and highly reactive aza-quinone methide intermediate, which is subsequently quenched by water. rsc.orgmdpi.comunimi.it

This 1,6-elimination is a rapid and efficient process that ensures the complete and irreversible release of the payload in its active form. nih.gov

Kinetics of PAB Self-Immolation and Factors Governing Release Efficiency

Electronic Effects: The electronic properties of substituents on the aromatic ring of the PAB spacer can significantly impact the rate of the 1,6-elimination. Electron-donating groups on the ring can accelerate the reaction by increasing the electron density and facilitating the initial electron cascade. rsc.org Conversely, electron-withdrawing groups can slow down the self-immolation process. nih.gov

Leaving Group Ability: The nature of the chemical bond connecting the payload to the PAB spacer also affects the release kinetics. The efficiency of the self-immolation is dependent on the ability of the payload to act as a good leaving group. For instance, payloads attached via a carbamate (B1207046) linkage are readily released. In contrast, payloads linked through an ether bond may exhibit slower release kinetics, particularly if the corresponding phenol is not sufficiently acidic. nih.gov

FactorInfluence on Self-Immolation RateReference
Electron-donating groups on PAB ring Accelerate rsc.org
Electron-withdrawing groups on PAB ring Decelerate nih.gov
Good leaving group (e.g., carbamate linkage) Favorable for rapid release nih.gov
Poor leaving group (e.g., some ether linkages) Slower release nih.gov

In a comparative study, the decomposition of PABA-based self-immolative linkers was found to be faster than that of hemithioaminal-based counterparts, indicating that the 1,6-benzyl elimination is a rapid process. researchgate.net For a model compound, the half-life for the release of 4-nitroaniline from a PABC linker after enzymatic activation was approximately 40 hours without the enzyme, highlighting the necessity of the enzymatic trigger. rsc.org

pH and Redox Sensitivity of the PAB Unit in this compound

The p-aminobenzyl alcohol (PAB) unit serves as a self-immolative spacer. nih.gov Its primary function is to ensure the traceless release of a payload molecule after an initial triggering event. The stability and subsequent fragmentation of the PAB unit are not directly governed by ambient pH or redox conditions in the physiological environment but are instead controlled by an electronic cascade mechanism initiated by a specific enzymatic cleavage.

The PAB spacer is connected to the Valine-Citrulline (Val-Cit) dipeptide via an amide bond. google.com This bond is stable under general physiological conditions (e.g., pH 7.4 in the bloodstream). The self-immolation process is triggered upon cleavage of this amide bond, a reaction catalyzed by lysosomal proteases like Cathepsin B, which are highly active in the acidic environment of the lysosome (pH 4.5–5.0). iris-biotech.deiris-biotech.dersc.org

The cleavage of the Val-Cit-PAB amide bond exposes the aniline amine on the PAB group. This newly formed amine is a strong electron-donating group, which initiates a spontaneous 1,6-elimination reaction. rsc.org This electronic cascade proceeds rapidly and results in the fragmentation of the PAB spacer, releasing the attached payload molecule in its unmodified, active form. iris-biotech.dersc.org Therefore, while the triggering enzyme (Cathepsin B) is active in the low pH of the lysosome, the PAB unit's immolation is a consequence of the electronic rearrangement following enzymatic action, rather than a direct response to the acidic or redox environment itself. The PAB linker itself is designed to be stable until this specific enzymatic cleavage occurs. google.com

Role of the PEG2 Spacer in Modulating this compound Performance

PEGylation, the process of attaching PEG chains, is a well-established method for modifying the properties of molecules. wikipedia.org Even a short PEG2 unit imparts several key advantages related to its inherent hydrophilicity and flexibility.

Conformational Flexibility : The PEG chain is highly flexible, which can influence the spatial orientation of the different components of the ADC. This flexibility can help to position the payload away from the antibody surface, potentially improving its interaction with its target upon release.

PropertyImpact of PEG2 SpacerRationale
Hydrophilicity IncreasedThe ether oxygens in the PEG backbone are hydrophilic, increasing water solubility. rsc.org
Aggregation ReducedIncreased hydrophilicity counteracts the hydrophobic nature of many payloads, reducing the tendency for molecules to aggregate. molecularcloud.orgresearchgate.net
Flexibility IncreasedThe ethylene glycol units provide rotational freedom, acting as a flexible spacer between the antibody and the payload.

The PEG2 spacer plays a dual role concerning steric effects. While PEGylation is often used to create a steric shield, a short spacer in an ADC linker is crucial for optimizing enzymatic cleavage. nih.govrsc.org

The large, complex structure of an antibody can sterically hinder the approach of cleavage enzymes, such as Cathepsin B, to the Val-Cit dipeptide. researchgate.net The PEG2 spacer physically distances the cleavable dipeptide and the payload from the bulk of the antibody. This spacing can relieve steric hindrance and improve the accessibility of the Val-Cit moiety to the active site of the enzyme, thereby facilitating efficient payload release inside the target cell. researchgate.netnih.gov Studies on various linker designs have shown that the length and configuration of the spacer element are critical for tuning the performance and stability of ADCs. nih.gov

The presence of a PEG moiety, even a short one, can modulate the interaction of the entire conjugate with its biological environment. PEGylation is known to create a "hydration shell" around the molecule, which can mask it from recognition by the immune system and reduce non-specific binding to other proteins. wikipedia.orgnih.govacs.org This shielding effect can lead to:

Improved Pharmacokinetics : By reducing non-specific clearance mechanisms, PEGylation can extend the circulation half-life of a conjugate, allowing more of it to reach the target site. molecularcloud.org

Reduced Immunogenicity : The PEG spacer can help to shield potentially immunogenic parts of the linker-drug complex, lowering the risk of an immune response. molecularcloud.orgmdpi.com

Stability and Reactivity of the Maleimide Conjugation Moiety in this compound

The maleimide group is a thiol-reactive functional group that serves as the attachment point for conjugating the linker to a protein, typically to the sulfhydryl group of a cysteine residue.

The conjugation of the maleimide group to a thiol-containing biomolecule, such as a cysteine residue on an antibody, proceeds via a Michael addition reaction. axispharm.com This reaction is highly efficient and chemoselective for thiols within a specific pH range.

Reaction Mechanism : The reaction forms a stable thioether bond, resulting in a thiosuccinimide product. vectorlabs.com

Optimal pH : The reaction is most efficient and specific for thiols at a pH between 6.5 and 7.5. vectorlabs.comthermofisher.com At higher pH levels (e.g., >8.5), maleimides can also react with primary amines, such as those on lysine residues, and the rate of hydrolysis of the maleimide group itself increases. thermofisher.com

Despite the formation of a covalent bond, the stability of the resulting thiosuccinimide adduct can be a concern. The Michael addition is potentially reversible through a retro-Michael reaction. d-nb.info In a biological environment rich in thiols, such as glutathione (B108866), this can lead to thiol exchange, where the linker-drug is cleaved from the antibody and potentially transferred to another molecule, leading to off-target toxicity. vectorlabs.comd-nb.info

To address this instability, two main phenomena are considered:

Ring-Opening Hydrolysis : The succinimide ring of the adduct can undergo hydrolysis to form a ring-opened, stable product. nih.govacs.org This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing long-term stability to the conjugate. nih.govprolynxinc.com

Stabilization Strategies : Research has focused on designing maleimides with electron-withdrawing groups to accelerate the rate of this stabilizing hydrolysis or developing alternative conjugation chemistries to form more permanently stable linkages. d-nb.infonih.gov

FeatureDescription
Reaction Type Michael Addition axispharm.com
Reactants Maleimide group and Thiol (Sulfhydryl) group lumiprobe.com
Product Thiosuccinimide (contains a stable thioether bond) vectorlabs.com
Optimal pH 6.5 - 7.5 vectorlabs.comthermofisher.com
Instability Pathway Retro-Michael reaction (thiol exchange) leading to adduct cleavage. d-nb.infoprolynxinc.com
Stabilization Pathway Hydrolysis of the succinimide ring to form a stable, ring-opened structure. nih.govacs.org

Mechanisms of Retro-Michael Addition and Thiol Exchange Reactions Affecting Conjugate Stability

The stability of bioconjugates derived from this compound is critically influenced by the reactivity of the maleimide-thiol linkage. While the Michael addition of a thiol to the maleimide group is a rapid and widely used bioconjugation strategy, the resulting thiosuccinimide linkage is susceptible to reversal through a retro-Michael reaction. vectorlabs.comiris-biotech.de This reversibility can lead to premature cleavage of the conjugate and subsequent thiol exchange reactions, particularly in the presence of endogenous thiols like glutathione (GSH), which is abundant in the bloodstream. nih.govcreative-biolabs.com

The retro-Michael reaction regenerates the original maleimide and thiol, making the maleimide available to react with other thiol-containing molecules. vectorlabs.com This process, often termed "payload migration," can lead to the transfer of the drug-linker to other proteins in circulation, such as serum albumin, resulting in off-target toxicity and reduced therapeutic efficacy. vectorlabs.com The rate of the retro-Michael reaction is influenced by the local chemical environment and the pKa of the specific cysteine residue involved in the linkage.

Equilibrium of the succinimide-thioether with its free maleimide (reversible retro-Michael reaction). iris-biotech.de

Thiol exchange reaction of the free maleimide with an exogenous thiol nucleophile (reversible). iris-biotech.de

Hydrolysis of the thiosuccinimide, which results in a stable, ring-opened structure (irreversible). iris-biotech.de

The instability of the thiosuccinimide linkage is a significant challenge for antibody-drug conjugates (ADCs) that utilize maleimide chemistry. It has been reported that the payload drop-off rate for ADCs with thioester bonds in plasma can be as high as 50-75% within 7-14 days.

ReactionDescriptionConsequence for Conjugate Stability
Retro-Michael Addition The reversible cleavage of the thioether bond, reforming the maleimide and the thiol. vectorlabs.comLeads to premature release of the drug-linker from the target molecule.
Thiol Exchange The reaction of the reformed maleimide with a different thiol molecule, such as glutathione. nih.govResults in the transfer of the payload to other molecules, causing off-target effects.

Strategies for Enhancing the Stability of Maleimide Linkages Derived from this compound

To overcome the instability of the maleimide-thiol linkage, several strategies have been developed to enhance the stability of the resulting conjugate. The most prominent and effective of these is the hydrolysis of the succinimide ring. acs.orgnih.govrsc.org

Succinimide Ring Hydrolysis:

The succinimide ring of the thiosuccinimide adduct can undergo hydrolysis to form a stable, ring-opened maleamic acid derivative. creative-biolabs.com This ring-opened structure is resistant to the retro-Michael reaction, thus preventing premature drug release and thiol exchange. acs.orgresearchgate.net The hydrolysis of the succinimide ring is an irreversible process that significantly enhances the long-term stability of the conjugate. iris-biotech.de It has been shown that the ring-opened product has a half-life of over two years. prolynxinc.com

The rate of succinimide ring hydrolysis is influenced by several factors, including pH and the chemical groups adjacent to the maleimide. prolynxinc.com Hydrolysis is generally accelerated at a higher pH. Furthermore, the introduction of electron-withdrawing groups near the maleimide can significantly increase the rate of hydrolysis. prolynxinc.com For instance, incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis of the thiosuccinimide ring hydrolysis. researchgate.net

A mild method for the hydrolysis of the succinimide-thioether ring has been reported, resulting in a "ring-opened" linker. ADCs containing this hydrolyzed linker have demonstrated equivalent cytotoxicity, improved in vitro stability, improved pharmacokinetic exposure, and enhanced efficacy compared to their non-hydrolyzed counterparts. acs.orgresearchgate.net

Next-Generation Maleimides (NGMs):

Another strategy to improve conjugate stability involves the use of next-generation maleimides (NGMs). These are modified maleimides designed to form more stable linkages. nih.govrsc.org Some NGMs are designed to re-bridge disulfide bonds, offering a site-selective conjugation method that results in robustly stable conjugates. nih.govucl.ac.uk For example, diiodomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis, allowing for the formation of stable protein-protein conjugates. acs.orgucl.ac.uk

Other NGM approaches focus on facilitating the hydrolysis of the succinimide ring to rapidly form the stable, ring-opened structure. researchgate.net These "self-hydrolyzing maleimides" are designed to undergo controlled hydrolysis, improving the stability of the ADC in circulation. researchgate.net

StrategyMechanism of Stability EnhancementKey Research Findings
Succinimide Ring Hydrolysis Irreversible opening of the succinimide ring to form a stable maleamic acid derivative that is resistant to the retro-Michael reaction. iris-biotech.deacs.orgHydrolyzed linkers lead to improved in vitro stability, better pharmacokinetic exposure, and enhanced efficacy of ADCs. acs.orgresearchgate.net The half-life of the ring-opened product can exceed two years. prolynxinc.com
Next-Generation Maleimides (NGMs) Modified maleimide structures that either form inherently more stable bonds or are designed to undergo rapid and efficient hydrolysis to the stable ring-opened form. researchgate.netnih.govDiiodomaleimides offer rapid and stable conjugation. acs.orgucl.ac.uk Self-hydrolyzing maleimides with adjacent basic groups show increased stability and improved pharmacological properties. researchgate.net
Transcyclization A reaction where the thioether bond is locked into a more stable six-membered ring structure, preventing retro-Michael reactions. nih.govThis method offers a straightforward way to synthesize stable maleimide-thiol adducts. nih.gov

Advanced Analytical and Biophysical Characterization of Mal Peg2 Val Cit Pab Oh and Its Interactions

Conformational and Dynamic Studies of Mal-PEG2-Val-Cit-PAB-OH

Molecular dynamics (MD) simulations and computational modeling offer powerful in silico tools to probe the conformational flexibility and dynamic behavior of this compound at an atomic level. uga.edunih.gov These methods can provide insights into the ensemble of conformations the linker adopts in an aqueous environment, which is crucial for understanding its behavior in vivo.

Table 1: Illustrative Output from Molecular Dynamics Simulations of this compound

ParameterPredicted Value/ObservationSignificance
End-to-End DistanceFluctuates around an average valueIndicates the overall extension and flexibility of the linker.
Radius of GyrationProvides a measure of the linker's compactness.Changes in this value suggest conformational transitions.
Solvent Accessible Surface Area (SASA) of Val-CitHigh SASASuggests good accessibility for the cleaving enzyme, cathepsin B.
Intramolecular Hydrogen BondsDynamic formation and breakingHighlights the transient secondary structures that may influence conformation.

Circular dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure of the peptide component (Val-Cit) within the this compound linker. While a dipeptide will not exhibit a defined secondary structure like an alpha-helix or beta-sheet, CD can provide information on the local conformational preferences and any changes that may occur upon conjugation to the PEG spacer or interaction with its target enzyme.

The CD spectrum of the peptide segment can be influenced by the presence of the PEG2 spacer. The PEG chain can affect the hydration and local environment of the peptide, potentially leading to subtle shifts in the CD signal. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can also be utilized to gain detailed structural information on PEGylated species in solution. nih.gov

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Enzyme-Linker Binding Kinetics

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free techniques for real-time monitoring of biomolecular interactions. wikipedia.orgharvard.edu These methods are ideally suited for characterizing the binding kinetics between the this compound linker and its target enzyme, cathepsin B.

In a typical SPR or BLI experiment, cathepsin B would be immobilized on the sensor surface, and the this compound linker would be flowed over the surface as the analyte. uga.edunih.gov The binding and dissociation of the linker to the enzyme are monitored in real-time, allowing for the determination of key kinetic parameters. sprpages.nl These techniques can provide valuable data on how modifications to the linker structure, such as the length of the PEG chain, affect its binding affinity and kinetics with the target enzyme. nih.gov

Table 2: Representative Kinetic Parameters from SPR/BLI Analysis of Enzyme-Linker Interaction

ParameterDescriptionTypical Range of Values
kon (Association Rate Constant)The rate at which the linker binds to the enzyme.103 - 107 M-1s-1
koff (Dissociation Rate Constant)The rate at which the enzyme-linker complex dissociates.10-5 - 10-1 s-1
KD (Equilibrium Dissociation Constant)The ratio of koff/kon, indicating the affinity of the interaction.pM to µM

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Enzyme-Mal-PEG2-Val-Cit-PAB-OH Interactions

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of biomolecular interactions. nih.govharvard.edu It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between this compound and cathepsin B. tainstruments.com

In an ITC experiment, the linker solution is titrated into a solution containing cathepsin B. The resulting heat changes are measured to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This thermodynamic signature provides deep insights into the driving forces of the binding event, such as hydrogen bonding, hydrophobic interactions, and conformational changes. researchgate.net

Table 3: Thermodynamic Profile of Enzyme-Linker Interaction from ITC

Thermodynamic ParameterDescriptionSignificance
Binding Affinity (Ka) The strength of the interaction between the enzyme and the linker.A higher Ka indicates a stronger binding interaction.
Enthalpy Change (ΔH) The heat released or absorbed upon binding.Indicates the contribution of hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS) The change in disorder of the system upon binding.Reflects changes in conformational freedom and solvent reorganization.
Stoichiometry (n) The molar ratio of the interacting molecules in the complex.Determines the number of linker molecules that bind to each enzyme molecule.

Fluorescence Spectroscopy and Quenching Assays for Probing Linker Cleavage Events

Fluorescence spectroscopy and quenching assays are highly sensitive methods for monitoring the enzymatic cleavage of the Val-Cit bond in this compound. nih.govsigmaaldrich.com These assays typically employ a fluorophore and a quencher pair flanking the cleavage site. nih.gov

A common approach is a "turn-on" fluorescence assay where the fluorophore is quenched when the linker is intact. digitellinc.combinghamton.edubinghamton.edu Upon enzymatic cleavage by cathepsin B, the fluorophore is separated from the quencher, resulting in a significant increase in fluorescence intensity. rsc.orgrsc.orgthermofisher.com This change in fluorescence can be monitored over time to determine the rate of cleavage and to screen for inhibitors of the enzyme. nih.gov The use of fluorophores like 7-Amino-4-methylcoumarin (AMC) has been reported for such assays, as its fluorescence is quenched when part of an amide bond and increases upon cleavage. digitellinc.combinghamton.edu

Table 4: Illustrative Data from a Fluorescence-Based Linker Cleavage Assay

Time (minutes)Fluorescence Intensity (Arbitrary Units)Calculated % Cleavage
0100%
105020%
2010045%
3015070%
6020095%

X-ray Crystallography and Cryo-EM Studies of Enzyme-Linker Complexes (If applicable to relevant fragments or model systems)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful structural biology techniques that can provide atomic-level details of the interaction between the Val-Cit-PAB portion of the linker and its target enzyme, cathepsin B. nih.gov While obtaining a crystal structure of the full this compound bound to the enzyme may be challenging due to the flexibility of the PEG linker, structures of the peptide-PAB fragment in complex with the enzyme are highly informative. acs.orgnih.gov

Preclinical Research Methodologies and Linker Behavior Assessment

In Vitro Evaluation of Mal-PEG2-Val-Cit-PAB-OH Linker Stability and Cleavage Kinetics

In vitro methodologies are fundamental to understanding the stability and cleavage mechanisms of the linker in a controlled environment. These assays provide foundational data on its susceptibility to enzymatic cleavage and its stability in various biological matrices.

The primary mechanism for payload release from a Val-Cit-PAB based ADC is the enzymatic cleavage of the valine-citrulline dipeptide by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. tcichemicals.com

Methodology: To assess this, cell-free enzymatic hydrolysis assays are conducted. In a typical assay, an ADC constructed with the this compound linker is incubated with purified Cathepsin B in a buffer system that mimics the acidic conditions of the lysosome (pH 4.5-5.5). The reaction is monitored over time, with samples taken at various intervals.

Analysis: The rate of cleavage and payload release is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods separate the intact ADC from the cleaved linker-payload and the free payload, allowing for precise measurement of the hydrolysis rate. nih.gov The results of these assays confirm that the linker is a substrate for the target enzyme and provide kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the efficiency of the enzymatic cleavage. nih.govresearchgate.net Studies show that the Val-Cit linker is readily cleaved by Cathepsin B, often with over 80% of a model payload released within 30 minutes to a few hours. iris-biotech.desterlingpharmasolutions.com

Table 1: Representative Data from a Cathepsin B Cleavage Assay

Time (minutes)Intact ADC (%)Released Payload (%)
01000
154555
301882
60595
120<1>99

A critical characteristic of an effective ADC linker is its stability in systemic circulation to prevent premature payload release, which could lead to off-target toxicity. nih.gov Conversely, it must be efficiently cleaved within the lysosomal compartment.

Methodology: To evaluate this, the ADC is incubated in various simulated biological fluids.

Serum/Plasma Stability: The ADC is incubated in human and mouse serum or plasma at 37°C for an extended period (e.g., 7-14 days). mdpi.comscispace.com

Lysosomal Stability: The ADC is incubated in lysosomal extracts or homogenates, which contain a cocktail of proteases and other enzymes found in the lysosome, providing a more biologically relevant environment than purified enzymes alone. sterlingpharmasolutions.com

Analysis: At set time points, aliquots are analyzed by methods like ELISA or LC-MS to quantify the amount of intact ADC and any prematurely released payload. The Val-Cit linker generally demonstrates high stability in human plasma. acs.orgnih.govnih.gov However, it is known to be susceptible to cleavage in mouse plasma by the enzyme carboxylesterase 1c (Ces1c), a factor that must be considered when interpreting preclinical data from murine models. nih.govresearchgate.netnih.gov In contrast, studies with lysosomal extracts show rapid and near-complete cleavage of the Val-Cit linker, confirming its intended behavior at the target site. sterlingpharmasolutions.com

Table 2: Comparative Stability of a Val-Cit Linker in Different Media

MediumTime (hours)Intact ADC (%)Key Finding
Human Plasma168>95High stability in circulation
Mouse Plasma24<50Susceptible to premature cleavage by Ces1c
Lysosomal Extract24<5Rapidly cleaved in target environment

To understand how the linker behaves within a cellular context, researchers use cultured cell lines that express the target antigen for the ADC's antibody component.

Methodology: Target-positive cancer cell lines are treated with the ADC. The process begins with the ADC binding to its target receptor on the cell surface, followed by internalization, typically through receptor-mediated endocytosis. preprints.org The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B and other proteases cleave the Val-Cit linker. tcichemicals.comiris-biotech.de This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect. iris-biotech.de

Analysis: The efficiency of payload release is often assessed indirectly by measuring the ADC's cytotoxic potency (e.g., IC50 value) in cell viability assays. researchgate.net Direct measurement of the intracellular concentration of the released payload can be achieved by lysing the cells at different time points and analyzing the extracts via LC-MS. binghamton.edu These studies confirm that the entire sequence of binding, internalization, and linker cleavage occurs efficiently, leading to effective payload delivery.

The performance of the this compound linker is often benchmarked against other cleavable linker technologies to highlight its specific advantages and disadvantages.

Methodology: Comparative studies are designed to test different linkers under identical conditions. Common comparators include:

pH-sensitive linkers (e.g., hydrazones): These linkers are designed to be stable at the neutral pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.

Disulfide linkers: These are cleaved in the reducing environment inside the cell.

Alternative peptide linkers (e.g., Val-Ala): The Val-Ala linker is also cleaved by Cathepsin B, but often at a different rate, and it possesses lower hydrophobicity compared to Val-Cit. creative-biolabs.commdpi.comiris-biotech.de

Analysis: The stability in plasma and the rate of enzymatic or chemical cleavage are compared. The Val-Cit linker generally shows superior plasma stability compared to hydrazone linkers, which can be prone to hydrolysis in circulation. While both Val-Cit and Val-Ala are effective, Val-Cit often exhibits a faster cleavage rate by Cathepsin B. iris-biotech.de However, the lower hydrophobicity of Val-Ala can be advantageous in preventing aggregation when conjugating highly hydrophobic payloads. creative-biolabs.commdpi.com

Table 3: Comparative Characteristics of Cleavable ADC Linkers

Linker TypeCleavage MechanismPlasma StabilityCleavage Rate
Val-Cit-PABEnzymatic (Cathepsin B)HighFast
Val-Ala-PABEnzymatic (Cathepsin B)HighModerate
HydrazonepH-dependent hydrolysisModerateVariable
DisulfideReductive cleavageVariableVariable

In Vivo Methodologies for Characterizing this compound Linker Dynamics in Animal Models

In vivo studies are crucial for understanding how the linker behaves in a complex biological system, providing insights into pharmacokinetics and metabolism.

Pharmacokinetic (PK) studies in animal models (typically rats or mice) are performed to measure the concentration of the ADC and its various components in the bloodstream over time.

Methodology: Following administration of the ADC to the animal model, blood samples are collected at multiple time points. These samples are then processed and analyzed to measure the concentrations of:

Total antibody (the ADC's carrier).

Intact, conjugated ADC.

Free (released) payload.

Analysis: Highly sensitive LC-MS/MS methods are employed to quantify these different species. nih.gov The resulting concentration-time profiles are used to determine key PK parameters such as clearance, volume of distribution, and half-life. A stable linker is expected to result in the PK profile of the conjugated payload closely mirroring that of the total antibody, indicating minimal premature release. medchemexpress.com As noted previously, the instability of the Val-Cit linker in mouse models can lead to faster clearance of the conjugated drug compared to the antibody, an artifact that must be considered during preclinical development. scispace.comnih.govspringernature.com Analysis of metabolites can also identify the specific degradation products of the linker, confirming that the cleavage occurs at the intended Val-Cit site in vivo.

Biodistribution and Tissue Fate Assessment of Linker Components in Preclinical Animal Models

The biodistribution and ultimate fate of the this compound linker components are critical determinants of an ADC's efficacy and therapeutic window. Following administration in preclinical animal models, the ADC circulates systemically, with its distribution governed primarily by the antibody component, which targets specific antigens on tumor cells. researchgate.net Mass spectrometry-based biodistribution analysis can confirm the selective accumulation of the antibody component in tumors. nih.gov

Upon internalization into the target cell, the linker is designed to be cleaved. The Val-Cit-PAB moiety is specifically engineered to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment. mdpi.comresearchgate.net Cleavage occurs at the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. mdpi.com This enzymatic action initiates a self-immolative cascade of the PABC group, leading to the release of the attached payload (in this case, represented by the hydroxyl group, -OH) in its active form inside the cell. nih.govmdpi.com

The fate of the individual linker components post-cleavage is as follows:

Mal-PEG2-Antibody: The maleimide (B117702) group forms a stable thioether bond with cysteine residues on the antibody. The short polyethylene (B3416737) glycol (PEG2) spacer is intended to improve solubility. researchgate.net Following payload release, the antibody-linker remnant is catabolized within the lysosome into amino acids.

Val-Cit: The dipeptide is degraded into its constituent amino acids, valine and citrulline, which enter the cell's amino acid pool.

PAB-OH: The self-immolative PABC spacer decomposes into p-aminobenzyl alcohol and carbon dioxide upon cleavage.

A significant challenge in preclinical assessment, particularly in rodent models, is the differential stability of the Val-Cit linker. Studies have shown that Val-Cit linkers are susceptible to premature cleavage in mouse plasma by the enzyme carboxylesterase 1C (Ces1C), which is not a major factor in human plasma. cam.ac.uknih.gov This can lead to off-target payload release and complicates the translation of preclinical data. cam.ac.uknih.gov As a result, ADCs with Val-Cit linkers can exhibit reduced stability and potency in mice compared to their performance in primate or human systems. cam.ac.uk

Table 1: Comparative Stability of Val-Cit Linkers in Preclinical Models
Linker VariantPlasma SourceKey FindingReference
Val-Cit-PABCHumanExhibited long half-life (t1/2 = 230 days) cam.ac.uk
Val-Cit-PABCMouseLess stable (t1/2 = 80 hours) due to enzymatic cleavage by Ces1C cam.ac.uk
Glu-Val-Cit-PABCMouseDemonstrated full stability over 14 days, improving in vivo efficacy cam.ac.uk
Sulfatase-cleavable linkerMouseShowed high plasma stability (over 7 days) compared to Val-Cit hydrolysis within 1 hour nih.gov

Non-Invasive Imaging Techniques for Monitoring Linker Cleavage Events Using Reporter Constructs in Vivo

Monitoring the precise location and timing of linker cleavage in vivo is essential for validating the mechanism of action and understanding the pharmacodynamics of an ADC. Non-invasive imaging techniques offer a powerful means to achieve this spatiotemporal tracking.

Fluorescence-Based Imaging: Reporter constructs utilizing principles like Fluorescence Resonance Energy Transfer (FRET) are well-suited for studying linker cleavage. nih.govdartmouth.edu A FRET-based probe can be designed incorporating the Val-Cit sequence flanked by a FRET pair (a fluorophore and a quencher). researchgate.net In the intact state, the quencher suppresses the fluorophore's signal. Upon cleavage of the Val-Cit sequence by active Cathepsin B in the tumor, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. researchgate.netpyxisoncology.com This "turn-on" signal can be imaged to map enzymatic activity and confirm that the linker is being processed at the intended site. nih.govresearchgate.net Such probes have been developed to selectively detect Cathepsin B activity in cancer cells and patient samples. rsc.orgbohrium.com

Histological and Molecular Characterization of Linker Stability and Processing in Animal Tissues

Ex vivo analysis of tissues from preclinical models provides high-resolution confirmation of ADC distribution and linker processing at the cellular level.

Histological techniques like immunohistochemistry (IHC) are invaluable. By using antibodies specific to the ADC's antibody component or the payload, researchers can visualize their distribution within tumor tissue and in potential off-target organs. aacrjournals.org Advanced digital pathology and quantitative continuous scoring (QCS) can precisely measure protein expression and co-localization of the ADC within specific cellular compartments (membrane vs. cytoplasm), offering insights into internalization and payload delivery. onclive.com Staining for pharmacodynamic markers, such as cleaved caspase-3 for apoptosis or γH2AX for DNA damage, can be correlated with payload distribution to confirm that the released drug is engaging its intracellular target and eliciting a biological response. nih.gov

Molecular characterization complements these imaging approaches. Mass spectrometry imaging can be used on tissue sections to directly identify the parent ADC, the cleaved linker-payload, and free payload, providing definitive evidence of linker processing. Furthermore, molecular studies have been crucial in identifying the specific enzymes responsible for premature linker cleavage in certain species. For instance, the identification of carboxylesterase 1C (Ces1C) as the enzyme responsible for Val-Cit instability in mouse plasma was a key molecular finding, achieved through proteomic and biochemical analyses. nih.gov Subsequent studies using Ces1C-knockout mice confirmed that the Val-Cit linker was highly stable in the absence of this enzyme, validating this molecular mechanism. nih.gov

Cellular Interaction Studies of this compound Conjugates

Endocytosis and Intracellular Trafficking Pathways of Linker-Containing Constructs

The efficacy of an ADC containing the this compound linker is critically dependent on its internalization by the target cell and subsequent trafficking to the correct subcellular compartment for cleavage. nih.govnih.gov The process begins when the antibody component of the ADC binds to its specific antigen on the surface of a cancer cell. researchgate.net

This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized. nih.gov The most common pathway for ADC uptake is clathrin-mediated endocytosis (CME). researchgate.net During CME, the ADC-antigen complexes cluster in specialized regions of the plasma membrane called clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles. researchgate.net

Once inside the cell, the vesicle containing the ADC is trafficked through the endo-lysosomal pathway. creativepegworks.com It first matures into an early endosome. From there, the complex is sorted and transported to late endosomes and finally fuses with lysosomes. researchgate.net The lysosome is the key site of action for this linker, as its internal environment is acidic (pH 4.5-5.0) and rich in hydrolytic enzymes, including the Cathepsin B required to cleave the Val-Cit dipeptide. creativepegworks.comaxispharm.com The payload, once released, must then exit the lysosome to reach its cytosolic or nuclear target (e.g., microtubules or DNA) to induce cell death. creativepegworks.com

Receptor-Ligand Interactions Influencing Cellular Internalization of this compound Conjugates

The initial interaction between the ADC's antibody and the cell surface antigen is a primary determinant of the entire downstream process. Several factors related to this receptor-ligand interaction significantly influence the efficiency of internalization and, consequently, the therapeutic outcome.

Antigen Density: The number of target antigens on the cancer cell surface can affect the amount of ADC that binds and is internalized. However, a simple correlation between higher antigen expression and better efficacy is not always observed. nih.gov The "binding site barrier" effect suggests that very high antigen density, especially in solid tumors, can lead to ADC accumulation on the periphery of the tumor, preventing penetration to deeper cells. nih.gov

Antibody Affinity: The strength of the bond between the antibody and antigen (affinity) is crucial. High affinity can enhance tumor targeting but may also impede tumor penetration, as the ADC becomes sequestered by the first cells it encounters. nih.gov An optimal affinity range is therefore required to balance tumor accumulation with broad distribution throughout the tumor mass. nih.gov

Internalization Rate: Different antigens internalize at different rates. Antigens that internalize rapidly can lead to faster processing of the ADC and quicker payload release. youtube.com Conversely, for some targets with slow internalization rates, the ADC may not be delivered to the lysosome efficiently. nih.gov Therefore, the selection of an antigen target for an ADC strategy must consider its inherent trafficking properties. nih.gov Some receptors are preferentially recycled back to the cell surface rather than being trafficked to the lysosome, which would be an inefficient pathway for ADCs that rely on lysosomal cleavage. nih.gov

Table 2: Factors in Receptor-Ligand Interaction Affecting ADC Internalization
FactorInfluence on Internalization and EfficacyReference
Antigen DensityHigh density can increase uptake but may create a "binding site barrier," limiting tumor penetration. nih.gov
Antibody AffinityAn optimal affinity is needed; too high can impair deep tumor distribution, while too low reduces targeting. nih.gov
Internalization RateThe rate at which the antigen-ADC complex is brought into the cell directly impacts the speed of drug delivery to the lysosome. nih.govyoutube.com
Intracellular SortingPreferential trafficking of the receptor to lysosomes is required for cleavage of Val-Cit linkers; recycling pathways reduce efficacy. nih.gov

Structural Modifications and Design Optimization of Mal Peg2 Val Cit Pab Oh Analogues

Rational Design Principles for Modifying the Mal-PEG2-Val-Cit-PAB-OH Architecture

Key principles guiding the modification of this linker architecture include:

Modulating Stability and Reactivity: The linker must be stable enough to prevent premature drug release in the bloodstream, which can lead to off-target toxicity. acs.org This involves optimizing the maleimide (B117702) conjugation chemistry and the stability of the dipeptide sequence to non-target proteases. cam.ac.uk

Controlling Cleavage Specificity: The cleavable unit, the Val-Cit dipeptide, is designed for high specificity towards lysosomal proteases like cathepsin B, which are abundant within cancer cells. tcichemicals.com Modifications aim to enhance this specificity while minimizing cleavage by circulating enzymes. mdpi.com

Tuning Physicochemical Properties: The PEG spacer is modified to control the hydrophilicity and steric properties of the ADC. nih.gov This can influence aggregation, circulation half-life, and tumor penetration.

Optimizing Release Kinetics: The self-immolative PAB spacer's design is critical for ensuring rapid and complete release of the unmodified payload following enzymatic cleavage of the dipeptide. wpi.eduresearchgate.net Modifications can tune the rate of this self-immolation process.

Enabling Advanced Conjugation Strategies: The design process also explores replacing traditional conjugation moieties with novel chemistries to create more homogeneous and stable ADCs.

This rational approach systematically dissects the linker into its functional components, allowing for targeted modifications to address specific challenges in ADC development, ultimately leading to conjugates with improved efficacy and a wider therapeutic window.

Variations in the Dipeptide Sequence (Val-Cit) and their Impact on Enzymatic Specificity and Cleavage Kinetics

The Val-Cit dipeptide is a widely used motif in ADC linkers due to its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B. tcichemicals.com However, research has shown that its stability in plasma, especially in preclinical mouse models, can be suboptimal, leading to premature payload release. cam.ac.uk This has prompted extensive investigation into alternative dipeptide sequences to improve enzymatic specificity and cleavage kinetics.

The primary goal is to identify sequences that are highly stable in circulation but are rapidly cleaved upon internalization into the lysosomes of target cells. Researchers have explored substituting both the P1 (Citrulline) and P2 (Valine) positions of the dipeptide. For instance, replacing citrulline with other amino acids has been studied to modulate the cleavage rate and specificity. Similarly, the P2 valine has been substituted to assess the impact on enzyme recognition.

One of the most studied alternatives is the Valine-Alanine (Val-Ala) dipeptide. iris-biotech.de Studies have shown that the Val-Ala linker can offer improved stability in mouse plasma compared to Val-Cit. cam.ac.uk In one study, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B assay. iris-biotech.de This slower, but still effective, cleavage rate, combined with lower hydrophobicity which can reduce ADC aggregation, makes Val-Ala a promising alternative. iris-biotech.de Other sequences like Val-Lys and Phe-Lys have also been evaluated, showing different cleavage rates and plasma stabilities. cam.ac.uk

The choice of dipeptide sequence critically affects the ADC's therapeutic index. An ideal sequence maximizes the differential between plasma stability and lysosomal cleavage efficiency.

Dipeptide SequenceRelative Cleavage Rate (Cathepsin B)Relative Plasma StabilityKey Findings
Val-Cit HighModerateStandard cleavable linker; shows some instability in mouse plasma. cam.ac.ukiris-biotech.de
Val-Ala ModerateHighCleaved at approximately half the rate of Val-Cit by cathepsin B; exhibits improved plasma stability and lower hydrophobicity. cam.ac.ukiris-biotech.de
Phe-Lys Very HighLowRapidly cleaved by cathepsin B but demonstrates lower stability in plasma compared to Val-Cit. cam.ac.uk
Ala-Ala LowHighInvestigated as a more stable alternative, offering slower payload release. mdpi.com

Alterations to the PEG Spacer Length and Branching for Tuned Bioconjugate Properties

Variations in PEG chain length have been shown to directly impact several bioconjugate properties:

Hydrophilicity and Solubility: Increasing the number of PEG units enhances the water solubility of the ADC, which is particularly important when working with highly hydrophobic cytotoxic agents.

Pharmacokinetics: The length of the PEG spacer can influence the circulation half-life of the ADC. Longer PEG chains can create a larger hydrodynamic radius, potentially leading to reduced renal clearance and a longer half-life. nih.gov However, excessive PEGylation can sometimes hinder cellular uptake. rsc.org

Immunogenicity: PEGylation is known to shield the protein from the host immune system, potentially reducing the immunogenicity of the ADC.

Binding and Activity: The flexibility and length of the PEG chain can impact the binding affinity of the antibody to its target. There is a risk that a very long or bulky spacer could mask the antigen-binding site of the antibody. nih.gov

Studies have systematically evaluated oligoethylene glycol spacers of different lengths (e.g., PEG2, PEG4, PEG6, PEG12) and found that even subtle changes can significantly affect tumor uptake and biodistribution. nih.gov For example, one study found that PEG4 and PEG6 spacers provided a better balance of properties, leading to high tumor uptake and favorable tumor-to-kidney ratios, compared to shorter (PEG2) or longer (PEG12) alternatives. nih.gov The optimal PEG length is often a compromise, balancing improved solubility and pharmacokinetics with retained biological activity. mdpi.com

PEG Spacer VariationImpact on HydrophilicityImpact on Serum StabilityEffect on Tumor Uptake
PEG2 BaselineModerateReference point for comparison. nih.gov
PEG4 IncreasedIncreasedHigh tumor uptake and excellent tumor-to-kidney ratio. nih.gov
PEG6 Further IncreasedHighestHigh tumor uptake and excellent tumor-to-kidney ratio. nih.gov
PEG12 HighestDecreased (compared to PEG6)Similar binding affinity but potentially altered pharmacokinetics. nih.gov

Modifications to the PAB Self-Immolative Unit for Controlled Release Kinetics and Chemical Stability

The rate of the 1,6-elimination can be tuned by introducing electronic modifications to the PAB aromatic ring. Electron-donating groups can accelerate the elimination process, leading to faster payload release, while electron-withdrawing groups can slow it down. researchgate.net This allows for the fine-tuning of release kinetics to match the specific requirements of the payload and the target cell environment. For instance, a payload that requires rapid release to exert its cytotoxic effect would benefit from a PAB analogue designed for accelerated immolation.

Furthermore, the stability of the PAB unit itself and the carbamate (B1207046) linkage to the payload is essential. Modifications have been explored to prevent unwanted side reactions or degradation. Researchers have also designed more complex, multi-step self-immolative systems that build upon the PAB principle, sometimes incorporating a second immolative unit to bridge the PAB spacer to the payload. chemrxiv.org This can be used to connect payloads with functional groups that are not directly compatible with the standard PAB-carbamate linkage or to further control the release cascade. mdpi.com Careful evaluation of PAB modifications is crucial, as inefficient immolation can lead to the payload remaining attached to a linker fragment, potentially reducing its potency. researchgate.net

Development of Alternative Conjugation Chemistries for the Maleimide Group (e.g., Strain-Promoted Click Chemistry, Hydrazone Formation)

The maleimide group is widely used for conjugating linkers to antibodies via Michael addition to thiol groups on cysteine residues. nih.gov However, this chemistry has known limitations. The resulting thiosuccinimide linkage can be unstable under physiological conditions and may undergo a retro-Michael reaction, leading to payload deconjugation. researchgate.net This instability can compromise the ADC's therapeutic index by causing off-target toxicity.

To address these stability issues, several alternative conjugation chemistries have been developed:

Next-Generation Maleimides: Modifications to the maleimide ring itself, such as the use of diiodomaleimides, have been shown to form more stable cross-links with reduced hydrolysis. ucl.ac.uk Another approach involves using maleamic methyl esters, which react with thiols to form a stable, ring-opened structure, avoiding the unstable thiosuccinimide group. nih.gov

Diels-Alder Reaction: This cycloaddition reaction between a diene-modified antibody and a maleimide-containing linker offers a stable alternative. The reaction is often fast and quantitative in aqueous conditions, and the resulting linkage has shown greater stability in serum compared to the traditional thiosuccinimide adduct. squarespace.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This form of "click chemistry" involves the reaction between a cyclooctyne (B158145) (like DBCO) and an azide. By incorporating one of these functional groups onto the antibody and the other onto the linker, a highly stable triazole linkage can be formed without the need for a catalyst.

Hydrazone Formation: The reaction between a ketone or aldehyde and a hydrazine (B178648) or hydroxylamine (B1172632) can form a hydrazone or oxime bond. This chemistry can be used for conjugation, and the pH-sensitivity of the resulting bond can be exploited for controlled release in the acidic environment of the lysosome.

These alternative strategies aim to produce more homogeneous and stable ADCs, thereby improving their safety and efficacy profiles.

Design of Bifunctional this compound Derivatives for Multi-Payload or Multi-Targeting Applications

The development of bifunctional or multi-functional linkers based on the this compound scaffold represents a sophisticated approach to enhancing therapeutic efficacy. These advanced linkers are designed to carry multiple payloads or to incorporate additional functionalities, such as imaging agents or targeting ligands.

Multi-Payload Applications: A single ADC carrying two different cytotoxic payloads with complementary mechanisms of action could potentially overcome drug resistance and achieve synergistic anti-tumor effects. A bifunctional linker architecture would allow for the attachment of two distinct drug molecules. This can be achieved by modifying the linker backbone to include a second, orthogonal conjugation handle or a branched structure where two separate payload attachment points diverge from a central core. For example, one arm of the linker could terminate in the traditional PAB unit for carbamate-linked drugs, while a second arm could be functionalized with a different reactive group suitable for another class of payload.

Multi-Targeting Applications: Bifunctional linkers can also be used to create conjugates that engage with more than one target. For instance, a linker could be designed to attach not only to the primary antibody but also to a secondary targeting moiety, such as a small molecule ligand for a different cell surface receptor. This could enhance the specificity of the ADC or enable targeting of heterogeneous tumor populations. Another strategy involves creating tri-protein conjugates, where the linker connects an antibody fragment to a larger protein like human serum albumin to extend its in-vivo half-life. ucl.ac.uk

The design of such complex constructs requires careful consideration of steric hindrance, solubility, and the release mechanisms for each component. The synthetic chemistry must be robust to allow for the sequential and site-specific attachment of the different molecules. While synthetically challenging, these multi-functional linkers hold the potential to generate next-generation ADCs with significantly improved therapeutic properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies crucial for the rational optimization of ADC linkers like this compound. slideshare.netnih.gov These studies aim to correlate the chemical structure of linker analogues with their biological and physicochemical properties.

SAR studies for this linker involve systematically modifying each component and observing the qualitative impact on ADC performance. umb.edu For example:

Dipeptide: Synthesizing a library of linkers with different dipeptide sequences (e.g., Val-Ala, Phe-Lys) and assessing their cleavage rates by cathepsin B and stability in plasma helps to build a SAR model for enzymatic recognition. nih.gov

PEG Spacer: Varying the PEG chain length (PEG2, PEG4, PEG8) and measuring the effect on ADC aggregation, solubility, and in vivo pharmacokinetics establishes a relationship between spacer length and these properties.

PAB Unit: Introducing different substituents on the PAB aromatic ring and measuring the rate of self-immolation helps to understand the electronic effects governing payload release.

QSAR studies take this a step further by establishing a mathematical relationship between the chemical properties of the linker analogues and their observed activity. nih.gov In a QSAR analysis, various physicochemical descriptors of the molecules are calculated, such as:

Electronic properties: Hammett constants, dipole moments.

Steric properties: Molar refractivity, van der Waals volume.

Hydrophobicity: LogP (partition coefficient). nih.gov

These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that can predict the activity of new, untested analogues. researchgate.net For example, a QSAR model could be developed to predict the plasma stability of a new dipeptide sequence based on the properties of its constituent amino acids. Similarly, a model could predict the self-immolation rate of a substituted PAB linker based on the electronic properties of the substituent. These predictive models accelerate the design-build-test cycle by allowing researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov

Theoretical and Computational Approaches for Mal Peg2 Val Cit Pab Oh Research

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation within Mal-PEG2-Val-Cit-PAB-OH

Quantum mechanical calculations are a powerful set of computational tools that allow for the detailed investigation of chemical reactions, including bond-breaking and bond-forming events, by solving the Schrödinger equation for a given molecular system. In the context of this compound, QM methods are crucial for elucidating the intricate mechanisms of its cleavage and subsequent drug release.

The Val-Cit (valine-citrulline) dipeptide is a critical component of the this compound linker, designed to be selectively cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells. researchgate.net Understanding the precise mechanism of this enzymatic hydrolysis is paramount for optimizing linker design.

Transition state analysis, often employing Density Functional Theory (DFT), is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. rsc.org This analysis provides invaluable information about the activation energy of the reaction, which directly correlates with the reaction rate. For the enzymatic hydrolysis of the Val-Cit bond by cathepsin B, a cysteine protease, the mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbonyl carbon of the peptide bond. researchgate.net

QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are particularly well-suited for studying such enzymatic reactions. In this approach, the reactive center, including the Val-Cit scissile bond and the key amino acid residues of cathepsin B, is treated with a high level of QM theory, while the rest of the protein and solvent are described using the computationally less expensive MM force fields. This allows for a detailed electronic-level understanding of the bond cleavage in the context of the complex enzyme environment.

Table 1: Key Computational Parameters in Transition State Analysis of Val-Cit Cleavage

ParameterDescriptionTypical Computational Method
Activation Energy (ΔG‡) The energy barrier that must be overcome for the hydrolysis to occur. A lower activation energy implies a faster reaction rate.DFT, QM/MM
Transition State Geometry The specific arrangement of atoms at the highest point of the energy profile, revealing the nature of the bond-breaking and bond-forming processes.DFT, QM/MM
Key Interacting Residues Identification of the amino acids in the cathepsin B active site that are crucial for substrate binding and catalysis.Molecular Docking, QM/MM

This table outlines the essential parameters investigated through computational methods to understand the enzymatic cleavage of the Val-Cit bond.

Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl alcohol (PAB) spacer undergoes a spontaneous, self-immolative 1,6-elimination. researchgate.netotago.ac.nz This electronic cascade is a critical step that leads to the release of the attached cytotoxic drug in its active form.

Computational studies, particularly those employing DFT, are instrumental in understanding the electronic structure and reactivity of the PAB moiety during this process. rsc.org Upon cleavage of the amide bond linking the citrulline to the PAB group, the newly formed aniline (B41778) nitrogen becomes a strong electron-donating group. This initiates a rapid electronic rearrangement within the aromatic ring, leading to the expulsion of the payload connected to the benzylic position.

Electronic structure calculations can map the electron density distribution throughout the self-immolation process, identifying the key bonds that are weakened and broken. These studies can also predict the kinetics of the self-immolation, ensuring that the drug release is rapid and efficient once the linker is cleaved. nih.gov The influence of substituents on the aromatic ring of the PAB linker on the rate of self-immolation can also be systematically investigated through these computational methods, providing a rational basis for linker optimization. researchgate.net

Molecular Docking and Dynamics Simulations of this compound with Target Enzymes

To understand how the this compound linker interacts with its target enzyme, cathepsin B, molecular docking and molecular dynamics (MD) simulations are widely employed. These methods provide a dynamic, three-dimensional view of the binding process at the atomic level.

Molecular docking predicts the preferred orientation of the linker within the active site of cathepsin B. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the specific recognition of the Val-Cit dipeptide.

Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-linker complex over time. nih.gov These simulations provide insights into the conformational changes that may occur upon binding and can help to assess the stability of the docked pose. MD simulations have shown that the Val-Cit moiety can be readily accessed by the enzyme, irrespective of its conjugation site on the antibody. nih.gov

Table 2: Applications of Molecular Docking and Dynamics in Linker-Enzyme Interaction Studies

Computational TechniqueInformation GainedRelevance to this compound
Molecular Docking Predicts the binding mode and affinity of the linker to the enzyme's active site.Confirms the specific recognition of the Val-Cit sequence by cathepsin B.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the enzyme-linker complex, assessing its stability and conformational flexibility.Provides insights into the accessibility of the cleavage site and the overall stability of the interaction.

This table summarizes how molecular docking and dynamics simulations contribute to understanding the interaction between the ADC linker and its target enzyme.

Coarse-Grained and All-Atom Simulations for Polymer Dynamics and Solvation Effects of the PEG Segment

The polyethylene (B3416737) glycol (PEG) segment (PEG2) in the this compound linker plays a crucial role in modulating the physicochemical properties of the ADC, such as its solubility and pharmacokinetics. Computational simulations are essential for understanding the behavior of this flexible polymer chain.

All-atom MD simulations can provide a highly detailed picture of the PEG linker's dynamics and its interactions with the surrounding solvent molecules. nih.gov However, these simulations are computationally expensive, especially for larger systems.

Machine Learning and Artificial Intelligence Applications for Predicting this compound Performance and Optimizing Design

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in drug discovery and development, including the optimization of ADC linkers. frontiersin.orgbiopharminternational.com These approaches can analyze large datasets of chemical structures and biological activities to identify complex patterns and build predictive models. patsnap.comnih.gov

For this compound and similar linkers, ML models can be trained to predict various properties, such as:

Linker Stability: Predicting the stability of the linker in different biological environments, such as blood plasma, is crucial to prevent premature drug release. patsnap.com

Cleavage Efficiency: ML models can be developed to predict how efficiently the Val-Cit bond will be cleaved by cathepsin B.

These predictive models can significantly accelerate the design-build-test-learn cycle in ADC development, allowing for the rapid in silico screening of numerous linker variations to identify candidates with optimal properties. biopharminternational.compatsnap.com

Table 3: Machine Learning Algorithms in ADC Linker Design

Machine Learning AlgorithmApplication in ADC Linker Design
Random Forests Predicting linker stability and cleavage efficiency based on molecular descriptors.
Support Vector Machines (SVM) Classifying linkers as stable or unstable under specific conditions.
Neural Networks (Deep Learning) Building complex models to predict the overall performance and activity of ADCs.

This table lists some of the machine learning algorithms that are being applied to optimize the design of ADC linkers.

Future Research Directions and Emerging Applications for Mal Peg2 Val Cit Pab Oh

Integration of Mal-PEG2-Val-Cit-PAB-OH into Novel Targeted Drug Delivery Platforms (Beyond Antibody-Drug Conjugates)

The utility of the this compound linker extends beyond monoclonal antibodies, with researchers integrating it into a variety of alternative targeting platforms. These next-generation delivery systems aim to overcome the limitations of ADCs, such as large size and immunogenicity, while targeting a broader range of diseases.

One prominent area is the development of Small-Molecule Drug Conjugates (SMDCs) , also known as Ligand-Targeted Prodrugs (LTDs). nih.gov In this approach, the antibody is replaced by a small molecule ligand that binds to a protein overexpressed on the surface of cancer cells. nih.gov This strategy offers advantages such as better tumor penetration and more straightforward chemical synthesis. The Val-Cit-PAB cleavage mechanism remains crucial for the intracellular release of the cytotoxic payload. nih.gov

Another emerging platform is PROteolysis TArgeting Chimeras (PROTACs) . This compound has been identified as a potential linker for constructing PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. medchemexpress.comamericanchemicalsuppliers.commedchemexpress.com In this context, the linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. While many PROTAC linkers are non-cleavable, incorporating a cleavable unit like Val-Cit-PAB could enable targeted, conditional activation of the PROTAC within specific cells or tissues, potentially reducing off-target effects.

Further research is exploring the incorporation of this linker into nanoparticle-based systems, such as liposomes and polymeric nanoparticles. These platforms can carry a higher drug payload compared to ADCs and can be engineered to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The this compound linker would ensure that the drug is released from the nanoparticle carrier only after cellular uptake and lysosomal processing.

Delivery PlatformTargeting MoietyKey AdvantagesPotential Role of this compound
Antibody-Drug Conjugates (ADCs) Monoclonal AntibodyHigh specificity and established clinical success.Standard cleavable linker for intracellular payload release. cd-bioparticles.net
Small-Molecule Drug Conjugates (SMDCs) Small Molecule LigandImproved tumor penetration, lower molecular weight, simpler synthesis. nih.govEnables selective drug release in target cells after receptor-mediated endocytosis. nih.gov
PROteolysis TArgeting Chimeras (PROTACs) E3 Ligase Ligand & Target Protein LigandCatalytic mode of action, targets "undruggable" proteins.Potential for creating conditionally activated PROTACs to enhance tissue specificity. medchemexpress.comamericanchemicalsuppliers.com
Nanoparticle Systems (Passive or Active Targeting)High payload capacity, potential for multimodal therapy.Triggers drug release from the nanocarrier upon cellular internalization and lysosomal trafficking.

Development of Multi-Stimuli-Responsive or "Smart" Linkers Incorporating the this compound Core

The single-trigger mechanism of this compound, which relies on cathepsin B, is highly effective but has prompted research into "smart" linkers that respond to multiple biological stimuli. purepeg.com The goal is to create more sophisticated release systems that can differentiate the tumor microenvironment with greater precision, thereby improving the therapeutic index.

Future designs could incorporate additional cleavage sites responsive to other triggers found in tumor tissues. purepeg.com For instance, a hydrazone bond could be added to confer pH sensitivity, allowing for drug release in the acidic environment of endosomes even before lysosomal fusion. purepeg.com Similarly, a disulfide bond could be integrated to respond to the high concentration of glutathione (B108866) in the intracellular reductive environment. purepeg.com

A particularly innovative approach is the development of tandem-cleavage linkers . These systems require two sequential enzymatic events to liberate the payload. acs.org For example, a linker could be designed where an initial cleavage by one tumor-associated enzyme (e.g., a glucuronidase) exposes a secondary site, which is the Val-Cit motif. acs.org This dual-trigger mechanism could significantly enhance the stability of the conjugate in systemic circulation and reduce off-target payload release, as both required enzymes must be present for the drug to be activated. acs.org

StimulusResponsive MoietyMechanismPotential Integration with Val-Cit-PAB
Enzymes (Cathepsin B) Val-Cit PeptideProteolytic cleavage in lysosomes. nih.govCore component of the current linker.
Low pH Hydrazone BondSpontaneous hydrolysis in acidic endosomes/lysosomes. purepeg.comAddition of a pH-sensitive bond in series with the Val-Cit motif.
Reductive Environment Disulfide BondCleavage by intracellular glutathione. purepeg.comReplacement of the maleimide (B117702) or integration within the PEG spacer.
Dual Enzymes Tandem Sequences (e.g., Glucuronide + Val-Cit)Sequential cleavage by two different enzymes. acs.orgCreation of a linker requiring two distinct enzymatic steps for activation.

Advanced Analytical Tools for Real-Time, In Situ Monitoring of this compound Cleavage in Complex Biological Systems

Understanding the precise kinetics and location of linker cleavage is critical for optimizing drug conjugate design. Traditional methods often rely on endpoint assays using cell lysates or purified enzymes. However, future research is moving towards advanced analytical tools that can monitor the cleavage of the Val-Cit-PAB unit in real-time and in situ.

Mass spectrometry (MS) is a powerful tool for this purpose. Novel MS-based strategies, such as those using cleavable cross-linkers with reporter ions, can be adapted to identify and quantify the cleavage products of the this compound linker within complex biological samples like whole cells. google.comnih.gov This allows for a detailed interrogation of the metabolic fate of the linker and payload.

Another frontier is the development of novel probes for live-cell imaging. This could involve modifying the linker with a fluorogenic reporter pair that is quenched when the linker is intact but fluoresces upon cleavage. For example, a coumarin (B35378) derivative could be linked via a carbamate (B1207046) tether that, upon cleavage, releases the fluorescent molecule. acs.org This would enable direct visualization of the spatio-temporal dynamics of drug release within individual cells.

Furthermore, nanopore-based sensors represent a cutting-edge, label-free method for monitoring peptide cleavage. nih.gov In this technique, the passage of the intact linker-payload and its cleaved products through an engineered ion channel creates distinct electrical signals. nih.gov By analyzing these signals, it is possible to obtain quantitative kinetic data on the enzymatic cleavage process in real-time. nih.gov

Sustainable and Green Chemistry Approaches for the Synthesis of this compound

The chemical synthesis of complex molecules like this compound traditionally relies on solid-phase peptide synthesis (SPPS), which often uses hazardous solvents and generates significant chemical waste. nih.govrsc.org A major future direction is the adoption of green chemistry principles to make the manufacturing process more environmentally sustainable.

Research in this area focuses on replacing hazardous solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), with greener alternatives. nih.govpeptide.com Several studies have demonstrated the viability of solvents like propylene (B89431) carbonate, anisole, and γ-valerolactone (GVL) for peptide synthesis, achieving comparable or even better yields and purity. rsc.orgpeptide.comresearchgate.nettandfonline.com These solvents are often derived from renewable sources and have a much better safety and environmental profile. tandfonline.com

Beyond solvent replacement, the entire synthetic workflow is being re-evaluated to improve atom economy and reduce the use of excess reagents. nih.gov This includes exploring enzymatic or semi-synthetic approaches for creating peptide bonds, which can offer high specificity and mild reaction conditions. nih.gov The development of a fully green, scalable synthesis for this compound and related linkers is a key goal for the pharmaceutical industry. nih.gov

Solvent ClassTraditional SolventsGreen AlternativesKey Advantages of Green Solvents
Amides N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP)N/AReduced toxicity (avoiding reprotoxic solvents). rsc.org
Chlorinated Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Lower environmental persistence, often biomass-derived.
Carbonates N/APropylene CarbonateNon-toxic, biodegradable, effective for both coupling and deprotection steps. rsc.orgresearchgate.net
Ethers N/AAnisole, p-CymeneCan be derived from renewable plant sources. tandfonline.com
Lactones N/Aγ-Valerolactone (GVL)Biomass-derived, suitable for microwave-assisted SPPS. peptide.com

Exploration of this compound in Gene Delivery, Diagnostic Imaging, or Theranostic Applications

The precise cleavage mechanism of the Val-Cit-PAB moiety makes it an attractive candidate for applications beyond chemotherapy delivery. The ability to conditionally release a molecular cargo inside a target cell opens up possibilities in gene therapy, diagnostics, and theranostics.

In gene delivery , the linker could be used to attach nucleic acids (like siRNA or plasmids) to a targeting ligand. After internalization into the target cell, the cleavage of the linker would release the genetic material, allowing it to perform its function. This could provide a more targeted and controlled method for gene silencing or editing compared to existing viral or lipid-based vectors.

For diagnostic imaging , the cytotoxic drug can be replaced with an imaging agent, such as a fluorescent dye or a radionuclide chelator. google.com This would create a probe that is "activated" only within cells that have high cathepsin B activity, leading to a high signal-to-background ratio. Such probes could be used for more accurate tumor visualization or for monitoring the enzymatic activity associated with certain disease states. purepeg.com

Theranostics , which combines therapy and diagnostics in a single platform, is a particularly promising application. A theranostic agent using the this compound linker could carry both a therapeutic drug and an imaging reporter. This would allow for real-time monitoring of drug delivery, confirming that the agent has reached its target and released its payload, which could help in personalizing treatment regimens.

Q & A

Q. What are the structural components of Mal-PEG2-Val-Cit-PAB-OH, and what roles do they play in bioconjugation?

  • Answer : The compound comprises:
  • Mal (maleimide) : Reacts with thiol (-SH) groups to form stable thioether bonds, enabling covalent conjugation to antibodies or proteins .
  • PEG2 : Enhances hydrophilicity, reduces immunogenicity, and improves solubility by minimizing steric hindrance during conjugation .
  • Val-Cit dipeptide : Acts as a protease-cleavable linker, specifically cleaved by cathepsin B in lysosomes to release payloads (e.g., cytotoxic drugs) .
  • PAB (para-aminobenzyloxycarbonyl) : Stabilizes the linker-drug bond until enzymatic cleavage occurs .
  • OH (hydroxyl) : Provides a terminal functional group for further modifications .

Q. How should researchers design experiments to incorporate this compound into antibody-drug conjugates (ADCs)?

  • Answer : Key steps include:

Conjugation : React maleimide with cysteine residues on reduced monoclonal antibodies (mAbs) at pH 6.5–7.5 to form stable thioether bonds .

Drug-linker validation : Use HPLC or LC-MS to confirm drug-to-antibody ratio (DAR) and assess conjugation efficiency .

In vitro stability testing : Incubate ADCs in human plasma at 37°C for 72 hours and monitor premature drug release via fluorescence assays .

Functional assays : Evaluate target cell cytotoxicity and compare with non-target cells to validate specificity .

Advanced Research Questions

Q. How can researchers optimize the Val-Cit-PAB linker for improved stability in systemic circulation while maintaining efficient intracellular drug release?

  • Answer :
  • PEG length variation : Compare PEG2 with PEG4 () to assess impact on solubility and steric shielding. Longer PEG chains may reduce renal clearance but increase hydrodynamic size, affecting tumor penetration .
  • Linker modifications : Introduce non-cleavable spacers (e.g., alkyl chains) adjacent to Val-Cit to delay enzymatic cleavage. Validate via mass spectrometry during lysosomal incubation .
  • pH-dependent stability : Test linker integrity at pH 5.0 (lysosomal) vs. pH 7.4 (plasma) using fluorogenic substrates to quantify cleavage kinetics .

Q. What methodologies resolve contradictions in reported linker stability data under varying redox conditions?

  • Answer : Discrepancies may arise from:
  • Redox environment : Use glutathione (GSH) titration (0–10 mM) to simulate intracellular vs. extracellular conditions. Monitor drug release via LC-MS .
  • Protease specificity : Compare cathepsin B activity across cell lines (e.g., HEK293 vs. cancer cells) using activity-based probes (ABPs) .
  • Data normalization : Express drug release as a percentage of total payload and correlate with DAR values to control for batch variability .

Q. What challenges arise during the solid-phase synthesis of this compound, and how can they be addressed?

  • Answer :
  • Low coupling efficiency : Optimize activation reagents (e.g., HATU vs. DIC/Oxyma) for Val-Cit peptide bond formation. Monitor by ninhydrin testing .
  • PEGylation issues : Use Fmoc-PEG2-OH building blocks with orthogonal protection (e.g., tert-butyl) to prevent backbone aggregation .
  • Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the target compound from PEG-related impurities .

Analytical and Methodological Considerations

Q. Which analytical techniques are critical for characterizing this compound and its conjugates?

  • Answer :
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve PEG-related signal broadening. Deuterated DMSO or CDCl3_3 is recommended for solubility .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (MW: 618.71 g/mol) and detect hydrolyzed byproducts (e.g., maleamic acid) .
  • Size-exclusion chromatography (SEC) : Assess aggregation propensity of PEGylated ADCs under physiological buffer conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.